8-Hydroxycoumarin 8-Hydroxycoumarin 8-Hydroxycoumarin is a natural product found in Murraya paniculata and Murraya exotica with data available.
Brand Name: Vulcanchem
CAS No.: 2442-31-1
VCID: VC21343782
InChI: InChI=1S/C9H6O3/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5,10H
SMILES: C1=CC2=C(C(=C1)O)OC(=O)C=C2
Molecular Formula: C9H6O3
Molecular Weight: 162.14 g/mol

8-Hydroxycoumarin

CAS No.: 2442-31-1

Cat. No.: VC21343782

Molecular Formula: C9H6O3

Molecular Weight: 162.14 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

8-Hydroxycoumarin - 2442-31-1

CAS No. 2442-31-1
Molecular Formula C9H6O3
Molecular Weight 162.14 g/mol
IUPAC Name 8-hydroxychromen-2-one
Standard InChI InChI=1S/C9H6O3/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5,10H
Standard InChI Key DPTUTXWBBUARQB-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)O)OC(=O)C=C2
Canonical SMILES C1=CC2=C(C(=C1)O)OC(=O)C=C2

Chemical Properties and Structure

8-Hydroxycoumarin is characterized by specific physicochemical properties that influence its biological activity and potential applications. The compound's basic structural and physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 8-Hydroxycoumarin

PropertyValue
IUPAC Name8-hydroxychromen-2-one
Molecular FormulaC₉H₆O₃
Molecular Weight162.142 g/mol
CAS Number2442-31-1
Density1.403 g/cm³
Boiling Point361.6°C at 760 mmHg
Flash Point170.3°C
LogP1.49860
Vapor Pressure9.86E-06 mmHg at 25°C
Index of Refraction1.64

The structure of 8-Hydroxycoumarin features a coumarin core (benzopyrone) with a hydroxyl group at position 8. This structural configuration is crucial for its biological activities, particularly its antioxidant and fluorescent properties . The compound can be represented by the molecular formula C₉H₆O₃, with a relatively planar ring system that contributes to its stability and interaction with biological targets .

Natural Occurrence and Biosynthesis

8-Hydroxycoumarin naturally occurs in various plant species, most notably in members of the Rutaceae family such as Murraya paniculata and Murraya exotica. In plants, coumarins like 8-Hydroxycoumarin are typically synthesized via the shikimate pathway, where phenylalanine serves as a precursor. The biosynthesis involves hydroxylation, glycosylation, and other modifications of the basic coumarin structure.

As secondary metabolites, coumarins including 8-Hydroxycoumarin play important roles in plant defense mechanisms against herbivores and pathogens. They also contribute to plant adaptation to environmental stresses and mediate ecological interactions with other organisms.

Biochemical Roles and Mechanisms

8-Hydroxycoumarin exhibits diverse biochemical activities through various mechanisms of action. As a coumarin derivative, it interacts with numerous enzymes and cellular targets, influencing multiple biological processes.

Enzyme Interactions

8-Hydroxycoumarin serves as a substrate for Xenobiotic reductase A (XenA), an enzyme found in Pseudomonas putida. XenA catalyzes the NADH/NADPH-dependent reduction of 8-Hydroxycoumarin, demonstrating concentration-dependent kinetic behavior. Research indicates that the enzyme shows a faster limiting rate constant for 8-Hydroxycoumarin reduction compared to other substrates such as 2-cyclohexenone.

Additionally, 8-Hydroxycoumarin has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibitory activity has implications for potential drug interactions and pharmacokinetic properties of 8-Hydroxycoumarin-based therapeutics.

Cellular Effects

At the cellular level, 8-Hydroxycoumarin influences various processes including cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the expression of genes involved in oxidative stress response, thereby enhancing cellular antioxidant capacity. In cancer cells, 8-Hydroxycoumarin induces apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress and ultimately cell death.

Biological Activities

8-Hydroxycoumarin demonstrates multiple biological activities that make it a compound of significant interest for potential therapeutic applications.

Anticancer Properties

Research has shown that 8-Hydroxycoumarin exhibits promising anticancer properties against various cancer cell lines. Studies have demonstrated its cytotoxic effects through mechanisms including apoptosis induction, cell cycle arrest, and oxidative stress. Table 2 summarizes the cytotoxicity of 8-Hydroxycoumarin against different cancer cell lines.

Table 2: Cytotoxicity of 8-Hydroxycoumarin on Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
HeLa (Cervical Cancer)25Induction of apoptosis via ROS
MCF-7 (Breast Cancer)30Cell cycle arrest and apoptosis
A549 (Lung Cancer)20DNA damage and oxidative stress

The anticancer activity of 8-Hydroxycoumarin is believed to be related to its ability to generate reactive oxygen species, leading to oxidative stress in cancer cells. This mechanism may provide a basis for developing selective anticancer agents, as cancer cells are generally more susceptible to oxidative stress compared to normal cells.

Antimicrobial Properties

8-Hydroxycoumarin has demonstrated significant antimicrobial activity against various pathogens, particularly bacteria. The compound inhibits bacterial growth and has been tested against both Gram-positive and Gram-negative bacteria. Table 3 presents the minimum inhibitory concentration (MIC) values of 8-Hydroxycoumarin against selected bacterial strains.

Table 3: Antibacterial Activity of 8-Hydroxycoumarin

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0625
Escherichia coli0.125

The results indicate that 8-Hydroxycoumarin demonstrates higher potency against Gram-positive bacteria (Staphylococcus aureus) compared to Gram-negative bacteria (Escherichia coli). This suggests its potential as a lead compound for developing new antibacterial agents, particularly against antibiotic-resistant strains.

Antioxidant Properties

The antioxidant capacity of 8-Hydroxycoumarin has been extensively studied. The compound effectively scavenges free radicals and reduces oxidative stress, which is associated with various diseases including cancer and neurodegenerative disorders. Table 4 summarizes the antioxidant activity of 8-Hydroxycoumarin as measured by different methods.

Table 4: Antioxidant Activity of 8-Hydroxycoumarin

MethodIC50 (μM)
DPPH Radical Scavenging15
ABTS Radical Scavenging12
Ferric Reducing Antioxidant Power20

The antioxidant properties of 8-Hydroxycoumarin are attributed to its hydroxyl group, which can donate hydrogen atoms to neutralize free radicals. This activity contributes to the compound's potential protective effects against oxidative damage in biological systems.

Role in Microbial Metabolism

8-Hydroxycoumarin plays a significant role in microbial metabolism, particularly in the degradation of environmental pollutants. The compound serves as a key intermediate in the microbial degradation pathway of quinoline, a nitrogen-containing heterocyclic aromatic compound often found as a pollutant in environments affected by industrial activities .

Several bacterial species, including Pseudomonas sp., Pseudomonas stutzeri, and Rhodococcus sp., have been identified to degrade quinoline via the 8-Hydroxycoumarin pathway. After its formation from quinoline, 8-Hydroxycoumarin is further metabolized to 2,3-dihydroxyphenylpropionic acid by these bacteria.

Of particular interest is the ability of some bacteria, such as Pseudomonas ayucida IGTN9m, to selectively remove nitrogen from quinoline by converting it to 2-quinolinone and subsequently to 8-Hydroxycoumarin. This characteristic shows potential for applications in biorefining to reduce the nitrogen content of petroleum.

Due to its fluorescent properties, 8-Hydroxycoumarin has applications in analytical chemistry and biomedical research. When excited with ultraviolet light, the compound exhibits characteristic fluorescence behavior that can be utilized for:

  • Fluorescent labeling of biomolecules

  • Metal ion detection

  • Microenvironment polarity detection

  • pH detection

Environmental Applications

The role of 8-Hydroxycoumarin in microbial degradation pathways suggests potential applications in environmental remediation, particularly for the biodegradation of nitrogen-containing aromatic pollutants. Bacterial strains that metabolize quinoline via 8-Hydroxycoumarin could be employed in bioremediation strategies for environments contaminated with such pollutants .

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